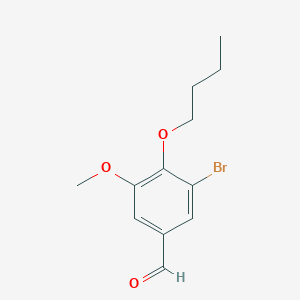

3-Bromo-4-butoxy-5-methoxybenzaldehyde

Description

Significance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis and Medicinal Chemistry

The benzaldehyde scaffold, consisting of a benzene (B151609) ring attached to a formyl group, is a cornerstone in the field of organic synthesis. sigmaaldrich.com Its aromatic ring and reactive aldehyde functionality allow for a multitude of chemical transformations, making it an invaluable intermediate in the construction of more complex molecules. sigmaaldrich.com The aldehyde group readily undergoes nucleophilic addition, condensation, and oxidation reactions, providing synthetic chemists with a diverse toolkit for molecular elaboration. ncert.nic.in

In medicinal chemistry, the benzaldehyde motif is a recurring feature in a wide range of biologically active compounds. Its derivatives have been investigated for a plethora of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The ability to readily modify the substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Substituted benzaldehydes have been designed to interact with proteins like human haemoglobin, showcasing their potential in treating diseases such as sickle cell anemia.

Overview of Halogenated and Alkoxylated Benzaldehyde Compounds

The introduction of halogen atoms and alkoxy groups onto the benzaldehyde ring significantly influences the compound's physicochemical properties and reactivity. Halogenation, the substitution with atoms like bromine or chlorine, can alter the electronic nature of the aromatic ring through inductive and resonance effects. This, in turn, can impact the reactivity of the aldehyde group and provide sites for further functionalization through cross-coupling reactions. Halogenated benzaldehydes are valuable precursors in the synthesis of pharmaceuticals and agrochemicals.

Alkoxy groups, such as methoxy (B1213986) or butoxy moieties, are also powerful modulators of a molecule's properties. They are generally electron-donating groups that can influence the reaction pathways of the benzaldehyde. Furthermore, the length and branching of the alkyl chain in the alkoxy group can affect the compound's lipophilicity, solubility, and steric profile, which are critical parameters in the design of bioactive molecules and functional materials.

Research Context and Focus on 3-Bromo-4-butoxy-5-methoxybenzaldehyde

3-Bromo-4-butoxy-5-methoxybenzaldehyde emerges from the confluence of these structural modifications. It is a trisubstituted benzaldehyde featuring a bromine atom, a butoxy group, and a methoxy group strategically positioned on the aromatic ring. This specific arrangement of a halogen and two different alkoxy groups suggests a molecule designed with a nuanced balance of electronic and steric properties.

While extensive research specifically documenting the synthesis, properties, and applications of 3-Bromo-4-butoxy-5-methoxybenzaldehyde is not widely available in public scientific literature, its structure is closely related to other well-studied substituted benzaldehydes. A notable precursor for the synthesis of such compounds is 5-bromovanillin (B1210037) (3-bromo-4-hydroxy-5-methoxybenzaldehyde). The alkylation of the hydroxyl group in 5-bromovanillin provides a direct route to various 3-bromo-4-alkoxy-5-methoxybenzaldehyde derivatives. For instance, the synthesis of a propoxy analogue has been described, involving the reaction of 5-bromovanillin with bromopropane in the presence of a base. A similar Williamson ether synthesis approach using a butyl halide would be the logical and expected method to produce 3-Bromo-4-butoxy-5-methoxybenzaldehyde.

The primary focus of this article is to provide a detailed examination of this particular compound, drawing upon the established chemistry of its constituent functional groups and closely related analogues to infer its likely chemical behavior and potential areas of scientific interest. The lack of extensive dedicated research on this molecule highlights a potential area for future investigation within the broader field of synthetic and medicinal chemistry.

Properties

IUPAC Name |

3-bromo-4-butoxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGQFZHAWOKPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 Bromo 4 Butoxy 5 Methoxybenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a highly reactive functional group that readily undergoes a variety of chemical reactions, including condensation, reduction, and oxidation.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. In the case of 3-bromo-4-butoxy-5-methoxybenzaldehyde, the aldehyde group can react with various active methylene compounds to yield a range of substituted alkenes.

Active methylene compounds suitable for this reaction typically have two electron-withdrawing groups attached to a methylene carbon, such as malononitrile, ethyl cyanoacetate, and diethyl malonate. The reaction is generally catalyzed by a weak base like piperidine (B6355638) or an amine salt.

While specific literature on the Knoevenagel condensation of 3-bromo-4-butoxy-5-methoxybenzaldehyde is not abundant, the reactivity of similarly substituted benzaldehydes suggests that it would readily undergo this transformation. The general scheme for such a reaction is presented below:

Table 1: Representative Knoevenagel Condensation Products of 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Active Methylene Compound | Product |

|---|---|

| Malononitrile | 2-(3-Bromo-4-butoxy-5-methoxybenzylidene)malononitrile |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-bromo-4-butoxy-5-methoxyphenyl)acrylate |

Reductions and Oxidations

The aldehyde functional group in 3-bromo-4-butoxy-5-methoxybenzaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction:

The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol, (3-bromo-4-butoxy-5-methoxyphenyl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it typically does not affect other functional groups present in the molecule, such as the aryl bromide or the ether linkages. researchgate.netacs.orgmasterorganicchemistry.comrsc.orgchadsprep.com The reaction is usually carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

Table 2: Reduction of 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Reagent | Product |

|---|

Oxidation:

The aldehyde can be oxidized to 3-bromo-4-butoxy-5-methoxybenzoic acid. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are generally preferred to avoid side reactions. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄) under basic conditions, or chromic acid. ncert.nic.invaia.com More modern and milder methods, such as using sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger, are also effective. researchgate.netmdpi.com

Table 3: Oxidation of 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Reagent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 3-Bromo-4-butoxy-5-methoxybenzoic acid |

Modifications at the Bromine and Alkoxy Substituents

The bromine atom and the butoxy group on the aromatic ring provide further opportunities for diversification of the molecular structure.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring is a key handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents at this position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl compounds. harvard.edunih.govresearchgate.netmdpi.com For instance, reacting 3-bromo-4-butoxy-5-methoxybenzaldehyde with a substituted phenylboronic acid would yield the corresponding biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgnih.govnih.govresearchgate.net This reaction provides a direct method for the vinylation of the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net This is a valuable method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgresearchgate.netnih.govorganic-chemistry.org This is a powerful tool for the synthesis of arylamines.

Table 4: Potential Cross-Coupling Reactions of 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biaryl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Arylalkyne |

Diversification of the Butoxy Chain

The butoxy group, while generally stable, can be modified to introduce further diversity. One common approach is the cleavage of the ether bond to yield the corresponding phenol. This is typically achieved under harsh conditions using strong acids like HBr or BBr₃. numberanalytics.com The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of other alkoxy groups, or it can be used as a handle for other functionalizations, such as esterification or conversion to a triflate for further cross-coupling reactions.

Selective cleavage of the butoxy ether in the presence of the methoxy (B1213986) group can be challenging and would likely depend on steric and electronic factors.

Design and Synthesis of Hybrid Molecular Systems

3-Bromo-4-butoxy-5-methoxybenzaldehyde is a valuable building block for the synthesis of more complex "hybrid" molecules, which combine different pharmacophores or structural motifs to achieve novel properties. The reactivity of both the aldehyde and the bromo-substituent allows for sequential or one-pot multi-component reactions to construct these intricate structures.

For example, the aldehyde can be used to form a Schiff base or a heterocyclic ring system, and the bromine atom can then be used in a cross-coupling reaction to attach another molecular fragment. nih.govtandfonline.comacs.org This strategy allows for the creation of a library of compounds with diverse functionalities, which can be screened for various biological activities or material properties. The synthesis of benzimidazole-1,2,3-triazole hybrids, for instance, often involves the condensation of a substituted benzaldehyde (B42025) with an o-phenylenediamine, followed by further modifications. nih.gov

The combination of the reactions described above provides a powerful toolbox for the synthetic chemist to manipulate the structure of 3-bromo-4-butoxy-5-methoxybenzaldehyde and to generate a wide array of novel and potentially useful molecules.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| 2-(3-Bromo-4-butoxy-5-methoxybenzylidene)malononitrile |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde |

| 3-Bromo-4-butoxy-5-methoxybenzoic acid |

| (3-Bromo-4-butoxy-5-methoxyphenyl)methanol |

| Diethyl 2-(3-bromo-4-butoxy-5-methoxybenzylidene)malonate |

| Ethyl 2-cyano-3-(3-bromo-4-butoxy-5-methoxyphenyl)acrylate |

| Malononitrile |

| Ethyl cyanoacetate |

| Diethyl malonate |

| Sodium borohydride |

| Potassium permanganate |

| Sodium chlorite |

Incorporation of Nitrogen-Containing Heterocyclic Moieties

The aldehyde functional group of 3-Bromo-4-butoxy-5-methoxybenzaldehyde is the primary site for the introduction of nitrogen-containing heterocyclic moieties. A principal method to achieve this is through condensation reactions with primary amines to form Schiff bases (imines), which can then undergo further cyclization reactions.

One common transformation involves the reaction of 3-Bromo-4-butoxy-5-methoxybenzaldehyde with compounds containing a primary amine attached to or as part of a heterocyclic ring. For instance, reaction with aminothiazoles, aminopyridines, or aminopyrimidines in the presence of an acid catalyst typically yields the corresponding imine derivative. These Schiff bases are often stable compounds themselves but can also serve as intermediates for the synthesis of more complex fused heterocyclic systems.

The general reaction scheme for the formation of a Schiff base from 3-Bromo-4-butoxy-5-methoxybenzaldehyde is depicted below:

Scheme 1: General synthesis of Schiff bases from 3-Bromo-4-butoxy-5-methoxybenzaldehyde and a heterocyclic amine.

| Reactant 1 | Reactant 2 (Nitrogen-Containing Heterocycle) | Product Type |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde | Aminothiazole | Thiazolylimine |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde | Aminopyridine | Pyridylimine |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde | Aminopyrimidine | Pyrimidinylimine |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde | Hydrazine Hydrate | Hydrazone |

This table is generated based on established chemical principles of Schiff base formation, as direct experimental data for 3-Bromo-4-butoxy-5-methoxybenzaldehyde was not available in the searched literature.

Conjugation with Other Pharmaceutically Relevant Scaffolds (e.g., Indole (B1671886), Quinoline)

The conjugation of 3-Bromo-4-butoxy-5-methoxybenzaldehyde with other pharmaceutically active scaffolds, such as indole and quinoline (B57606), can lead to the development of hybrid molecules with potentially enhanced biological activities. These syntheses often leverage classic organic reactions that form carbon-carbon or carbon-nitrogen bonds.

Indole Conjugates:

The aldehyde group of 3-Bromo-4-butoxy-5-methoxybenzaldehyde can react with indole derivatives under acidic conditions. A typical example is the electrophilic substitution reaction where the indole nucleus attacks the protonated aldehyde, leading to the formation of bis(indolyl)methane derivatives. This reaction proceeds via the formation of an indolyl carbinol intermediate, which then reacts with a second indole molecule.

Scheme 2: Synthesis of a bis(indolyl)methane derivative from 3-Bromo-4-butoxy-5-methoxybenzaldehyde.

Quinoline Conjugates:

The synthesis of quinoline derivatives linked to the 3-Bromo-4-butoxy-5-methoxybenzaldehyde scaffold can be achieved through multicomponent reactions. For instance, a modified Friedländer annulation could potentially be employed. In such a reaction, an appropriately substituted 2-aminoaryl ketone or aldehyde could react with 3-Bromo-4-butoxy-5-methoxybenzaldehyde, where the aldehyde's alpha-protons (if activated) or the aldehyde itself participates in the cyclocondensation to form the quinoline ring system.

Alternatively, the aldehyde can be transformed into a group that can participate in a condensation reaction with a quinoline precursor. For example, a Knoevenagel or Claisen-Schmidt condensation with a compound containing an active methylene group, which is part of or can be converted to a quinoline scaffold, would create a carbon-carbon double bond linking the two moieties.

| Scaffold | Reaction Type | Key Reagents | Resulting Linkage |

| Indole | Electrophilic Substitution | Indole, Acid Catalyst (e.g., HCl, PTSA) | Methylene bridge |

| Quinoline | Friedländer Annulation (hypothetical) | 2-aminoaryl ketone/aldehyde, Base or Acid | Direct C-C bond (part of the new ring) |

| Quinoline | Claisen-Schmidt Condensation | Methyl-substituted quinoline, Base (e.g., NaOH) | α,β-Unsaturated carbonyl (chalcone-like) |

This table outlines potential synthetic strategies for conjugation, as specific literature examples for 3-Bromo-4-butoxy-5-methoxybenzaldehyde were not found. The feasibility of these reactions would require experimental verification.

Mechanistic Evaluation of Biological Activities for 3 Bromo 4 Butoxy 5 Methoxybenzaldehyde Derivatives

In Vitro Cellular and Molecular Investigations

Derivatives of 3-bromo-4-butoxy-5-methoxybenzaldehyde have been shown to significantly modulate key intracellular signaling pathways involved in inflammation and cellular stress responses. Notably, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) has demonstrated the ability to suppress inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways. nih.govmdpi.com

In human keratinocytes (HaCaT cells) stimulated with inflammatory agents like TNF-α and IFN-γ, BDB treatment was found to downregulate the expression of inflammatory cytokines and chemokines. nih.gov This effect is achieved through the modulation of the MAPK and NF-κB signaling cascades. nih.gov Specifically, BDB can inhibit the phosphorylation of key members of the MAPK superfamily, including ERK, p38, and JNK. mdpi.com Research has also shown that BDB can inhibit the MAPK signaling pathway when activated by environmental stressors like particulate matter 2.5 (PM2.5). researchgate.net Furthermore, BDB has been observed to inhibit the phosphorylation of NF-κB in cardiac tissue following myocardial infarction, thereby reducing the infiltration of inflammatory macrophages. nih.gov

Beyond direct inhibition, these derivatives can also activate protective signaling pathways. BDB treatment has been found to activate the NF-E2-related factor 2 (Nrf2) pathway by phosphorylating upstream signaling proteins such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt). nih.govresearchgate.net This activation is crucial for orchestrating cellular antioxidant responses.

Table 1: Effects of 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) on Signaling Pathways

| Pathway | Effect | Cell Model | Condition |

|---|---|---|---|

| NF-κB | Inhibition of Phosphorylation | In vivo (infarcted hearts) | Myocardial Infarction |

| MAPK (ERK, p38, JNK) | Inhibition | HaCaT Keratinocytes | TNF-α/IFN-γ Stimulation |

| Akt | Activation (Phosphorylation) | HaCaT Keratinocytes | Oxidative Stress |

| Nrf2 | Activation / Nuclear Translocation | HaCaT Keratinocytes | Oxidative Stress |

The anti-apoptotic potential of these compounds has been a significant area of investigation. In studies involving human keratinocytes exposed to PM2.5, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) demonstrated a protective effect against programmed cell death. researchgate.netnih.gov BDB was shown to reverse the activation of key executioner caspases, specifically caspase-3 and the initiator caspase-9, which were triggered by PM2.5 exposure. researchgate.net

A primary mechanism of action for 3-bromo-4-butoxy-5-methoxybenzaldehyde derivatives is the potent regulation of cellular oxidative stress. The derivative BDB has been extensively shown to mitigate the damaging effects of reactive oxygen species (ROS) in various contexts. nih.govresearchgate.net Treatment with BDB effectively ameliorates the generation of ROS induced by stressors such as PM2.5 and H2O2. researchgate.netnih.gov

A key aspect of this antioxidant activity is the enhancement of the cell's endogenous antioxidant systems. BDB treatment has been found to increase the production of reduced glutathione (B108866) (GSH), a critical cellular antioxidant. This is achieved by upregulating the protein and mRNA levels of glutathione-synthesizing enzymes through the activation of the Nrf2 signaling pathway. nih.gov Upon activation by BDB, Nrf2 translocates to the nucleus, where it promotes the transcription of antioxidant genes. nih.govresearchgate.net

This Nrf2-mediated mechanism also leads to the upregulation of other protective enzymes, such as heme oxygenase-1 (HO-1), which plays a vital role in cytoprotection against oxidative damage. nih.govresearchgate.net Studies with synthesized methylated and acetylated derivatives of natural bromophenols have further confirmed that this class of compounds can significantly decrease induced ROS generation in keratinocytes.

Table 2: Research Findings on Oxidative Stress Regulation by BDB

| Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased Generation | Direct Scavenging & Upregulation of Antioxidant Enzymes | researchgate.netnih.gov |

| Glutathione (GSH) | Enhanced Production | Increased expression of GSH synthesizing enzymes via Nrf2 | nih.gov |

| Nrf2 Pathway | Activation | Phosphorylation of upstream kinases (Akt, ERK) | nih.govresearchgate.net |

| Heme Oxygenase-1 (HO-1) | Upregulation | Nrf2-mediated transcription | nih.govresearchgate.net |

While direct studies on the interaction of 3-bromo-4-butoxy-5-methoxybenzaldehyde with cytoskeletal components are limited, the structural motifs present in this compound are found in other molecules known to target tubulin. Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are a key target in anticancer research. nih.gov

Compounds containing a 3,4,5-trimethoxyphenyl (TMP) moiety are well-known inhibitors of tubulin polymerization, binding at the colchicine (B1669291) site. mdpi.comnih.gov The structure-activity relationship (SAR) analysis of various tubulin inhibitors suggests that the TMP group is highly beneficial for the interaction with tubulin. mdpi.com The 3-bromo-4-butoxy-5-methoxy-phenyl group is structurally related to the TMP moiety. This suggests that derivatives of 3-bromo-4-butoxy-5-methoxybenzaldehyde could be designed as potential inhibitors of tubulin polymerization. By modifying the core structure to incorporate features known to enhance tubulin binding, novel compounds could be developed that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells. nih.govnih.gov

Biochemical Target Engagement Studies

Biochemical studies have revealed direct engagement of these derivatives with specific enzyme families, particularly the sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that regulate numerous cellular processes.

Contrary to acting as an inhibitor, 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been identified as an activator of the sirtuin 3 (Sirt3) pathway. frontiersin.org In studies on myocardial ischemia and reperfusion injury, BDB treatment was shown to upregulate the expression of Sirt3. researchgate.netfrontiersin.org This upregulation is mediated through the activation of the Akt-PGC1α signaling axis. frontiersin.org The increased Sirt3 activity, in turn, enhances the enzymatic activities of mitochondrial antioxidant enzymes, such as SOD2, by reducing their acetylation, thereby protecting the cells from oxidative damage. frontiersin.org This demonstrates a clear biochemical engagement with the sirtuin family, positioning these compounds as modulators of sirtuin activity.

Regarding monoamine oxidases (MAOs), there is limited information in the reviewed scientific literature describing the direct inhibition of MAO-A or MAO-B by 3-bromo-4-butoxy-5-methoxybenzaldehyde or its closely related derivatives.

Ligand-Receptor Binding Studies

The interaction between a ligand, such as a derivative of 3-bromo-4-butoxy-5-methoxybenzaldehyde, and its biological receptor is fundamental to its mechanism of action. These binding events are governed by a variety of intermolecular forces, and their study provides critical insights into the compound's biological function. Molecular docking and multispectral techniques are common methods used to investigate these interactions.

For instance, studies on various benzaldehyde (B42025) derivatives have shown that their binding mechanisms often involve a combination of hydrogen bonding and hydrophobic interactions. nih.gov Research on the binding of para-substituted benzaldehydes to human serum albumin (HSA) revealed that the interaction is primarily driven by these forces, with a minor contribution from electrostatic interactions. nih.gov The process is typically characterized as a static quenching mechanism, indicating the formation of a ground-state complex between the benzaldehyde derivative and the protein. nih.gov Such studies often determine a 1:1 stoichiometric binding ratio for these complexes. nih.gov

In the context of specific enzyme inhibition, the binding modes of benzaldehyde derivatives have been elucidated for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. nih.govmdpi.com Molecular docking simulations for benzimidazole-based benzaldehyde derivatives have identified key amino acid residues within the active sites of these enzymes that are crucial for binding. mdpi.com For example, certain derivatives have been shown to interact with residues such as TRP A:84 and TYR-A:334 in the active site of AChE. nih.gov The aldehyde moiety of the benzaldehyde core often plays a significant role, forming crucial interactions, such as pi-pi stacking, with aromatic amino acid residues in the catalytic center of enzymes like aldehyde dehydrogenase (ALDH). mdpi.com

Structure-Activity Relationship (SAR) Profiling of 3-Bromo-4-butoxy-5-methoxybenzaldehyde Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical features responsible for their biological activity. For derivatives of 3-bromo-4-butoxy-5-methoxybenzaldehyde, SAR profiling involves systematically modifying the core structure and analyzing how these changes affect efficacy.

Elucidation of Key Structural Features for Biological Potency

The Benzaldehyde Core: The benzaldehyde moiety itself is often a critical feature, acting as a key anchoring point to the biological target. mdpi.com For example, in ALDH inhibitors, the benzaldehyde core forms essential pi-pi stacking interactions with tyrosine residues in the enzyme's active site. mdpi.com

Substituent Properties (Electron-Donating vs. Electron-Withdrawing): The electronic properties of the substituents on the benzene (B151609) ring significantly influence biological activity. The interplay between electron-donating groups (like alkoxy groups) and electron-withdrawing groups (like halogens) can modulate the molecule's interaction with its target. nih.govunife.it Studies on proline-catalyzed aldol (B89426) reactions have shown that electron-poor benzaldehyde derivatives with withdrawing substituents exhibit increased reactivity. unife.it Conversely, research on the interaction with HSA found that stronger push/pull electronic strength of para-substituents leads to a greater effect on the protein's conformation. nih.gov

Specific Functional Groups: Certain functional groups are essential for specific interactions. For instance, in a series of benzamide-based HDACIs, the presence of an ortho-amino group on the benzamide (B126) moiety was an absolute requirement for activity, as it formed critical hydrogen bonds with binding site residues. nih.gov Similarly, for cholinesterase inhibitors, hydroxy substitutions at certain positions were found to be favorable for activity, while methoxy (B1213986) groups were deemed unfavorable. nih.gov

Impact of Substituent Variations on Mechanistic Efficacy

Varying the substituents on the 3-bromo-4-butoxy-5-methoxybenzaldehyde scaffold can have a profound impact on mechanistic efficacy by altering binding affinity, selectivity, and functional activity.

Halogen Substituents (Bromo Group): The position and nature of halogen substituents can significantly affect activity. In some series of cholinesterase inhibitors, benzimidazole (B57391) derivatives with two chloro groups on the phenyl ring at positions 3 and 4 showed the most potent activity against both AChE and BuChE. mdpi.com The bromine atom at position 3 of the title compound contributes to its electronic properties and can form halogen bonds, potentially influencing receptor affinity. unife.it

Alkoxy Substituents (Butoxy and Methoxy Groups): The size and position of alkoxy groups are critical. The methoxy group, as seen in vanillin (B372448) derivatives, is a common feature in biologically active compounds. mdpi.com However, in some contexts, methoxy groups can be unfavorable for activity. Studies on certain cholinesterase inhibitors revealed that methoxy substitution at any position on the benzaldehyde ring decreased the inhibition potential, possibly due to steric hindrance or unfavorable interactions in the enzyme's catalytic site. nih.gov The replacement of the 4-butoxy group with smaller groups like ethoxy or methoxy, or with a hydroxyl group, would alter the molecule's lipophilicity and steric bulk, thereby impacting its ability to fit into a hydrophobic binding pocket.

Positional Isomerism: The relative positions of the substituents are paramount. Moving the bromo, butoxy, or methoxy groups to different positions on the benzene ring would create isomers with potentially vastly different biological profiles. For example, a study on 2-phenoxybenzamides showed that moving a piperazinyl substituent from a meta to a para position on an aniline (B41778) ring resulted in a significant increase in antiplasmodial activity, from an IC50 of 3.297 µM to 0.2690 µM. mdpi.com This highlights the sensitivity of receptor binding to the precise spatial arrangement of functional groups.

The following table illustrates hypothetical SAR data for derivatives of 3-bromo-4-butoxy-5-methoxybenzaldehyde, based on established principles from related compound series.

| Derivative | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Relative Potency (Hypothetical) | Rationale |

| Parent Compound | Br | O-Butyl | OCH3 | 1x | Baseline compound. |

| Derivative A | Br | OH | OCH3 | > 1x | Replacement of bulky butoxy with smaller, H-bond donating hydroxyl may improve binding in some receptors. nih.gov |

| Derivative B | Br | O-Ethyl | OCH3 | ~ 1x | Reduced steric bulk and lipophilicity compared to butoxy; effect is target-dependent. |

| Derivative C | H | O-Butyl | OCH3 | < 1x | Removal of the electro-negative bromine may decrease binding affinity or reactivity. unife.it |

| Derivative D | Br | OCH3 | O-Butyl | ? | Positional isomerization of alkoxy groups significantly alters molecular shape and electronic distribution, leading to unpredictable changes in activity. mdpi.com |

Computational Approaches to SAR Prediction (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for predicting the biological activity of novel compounds and rationalizing SAR data. nih.gov These approaches build mathematical models that correlate the chemical structures of compounds with their measured biological activities.

The QSAR methodology involves several key steps:

Data Set Generation: A series of compounds with known biological activities (e.g., IC50 values) is compiled. This is known as the training set. researchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., partial atomic charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. researchgate.netresearchgate.net

Model Development: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics (e.g., Q²LOO) and often an external set of compounds not used in model development (the test set). nih.gov

For derivatives of 3-bromo-4-butoxy-5-methoxybenzaldehyde, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or receptor antagonists. By analyzing the resulting QSAR equation, researchers can identify which molecular properties are most influential for activity. For example, a model might reveal that increased lipophilicity at the 4-position and a negative electrostatic potential near the 3-position are positively correlated with potency. This information provides mechanistic insights and guides the rational design of new, more potent derivatives without the need for exhaustive synthesis and testing. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can further provide a visual representation of the favorable and unfavorable steric and electrostatic interaction fields around the molecular scaffold, offering a powerful guide for lead optimization. nih.gov

Computational Chemistry and Molecular Modeling of 3 Bromo 4 Butoxy 5 Methoxybenzaldehyde and Its Derivatives

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 3-Bromo-4-butoxy-5-methoxybenzaldehyde, might interact with a protein target at the atomic level.

Research has shown that many derivatives of benzaldehyde (B42025) and related compounds with a 3,4,5-trisubstituted phenyl ring function as tubulin inhibitors by interacting with the colchicine (B1669291) binding site. mdpi.comnih.gov This class of compounds includes natural products like Combretastatin A-4 (CA-4), which is a potent inhibitor of tubulin polymerization. nih.gov The 3,4,5-trimethoxyphenyl (TMP) group is a recognized pharmacophoric element for tubulin inhibitors. mdpi.com Given the structural similarity, 3-Bromo-4-butoxy-5-methoxybenzaldehyde is hypothesized to also target this site.

The colchicine binding site is a deep, hydrophobic pocket located at the interface between the α- and β-tubulin subunits. nih.govnih.gov Molecular docking studies of analogous compounds, such as certain chalcones and indole (B1671886) derivatives, have identified key amino acid residues within this site that are crucial for binding. mdpi.comugm.ac.id The 3,4,5-substituted phenyl ring typically fits into a sub-cavity of the β-tubulin subunit. mdpi.com Interactions within this hydrophobic pocket often involve residues such as Cysβ241, Leuβ248, Leuβ255, Alaβ316, Valβ318, and Leuβ378. mdpi.com For instance, the meta-methoxy group of some ligands has been shown to form hydrogen bonds with the Cysβ241 residue. mdpi.com Therefore, it is predicted that the butoxy and methoxy (B1213986) groups of 3-Bromo-4-butoxy-5-methoxybenzaldehyde would engage in similar hydrophobic and potential hydrogen-bonding interactions within this binding domain.

| Amino Acid Residue | Location | Potential Interaction Type | Reference |

|---|---|---|---|

| Cysβ241 | β-tubulin | Hydrogen Bond, Hydrophobic | mdpi.com |

| Leuβ248 | β-tubulin | Hydrophobic | mdpi.com |

| Leuβ255 | β-tubulin | Hydrophobic | mdpi.com |

| Alaβ316 | β-tubulin | Hydrophobic | mdpi.com |

| Valβ318 | β-tubulin | Hydrophobic | mdpi.com |

| Ser178 | α-tubulin | Hydrophobic | mdpi.com |

| Val181 | α-tubulin | Hydrophobic | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and interaction capabilities.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov Calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic aldehydes, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atoms of the substituents, while the LUMO is often centered on the carbonyl group and the aromatic system. This distribution indicates that the molecule can participate in charge-transfer interactions, which are important for binding to biological targets.

| Parameter | Significance | Typical Predicted Value Range (eV) | Reference |

|---|---|---|---|

| EHOMO (Energy of HOMO) | Electron-donating ability | -5.0 to -7.0 | researchgate.netresearchgate.net |

| ELUMO (Energy of LUMO) | Electron-accepting ability | -1.0 to -3.0 | researchgate.netresearchgate.net |

| Energy Gap (ΔE = ELUMO - EHOMO) | Chemical reactivity and stability | 3.0 to 5.0 | researchgate.netresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It uses a color gradient to illustrate regions of different electrostatic potential on the electron density surface. nih.gov MEP maps are valuable for identifying the reactive sites of a molecule and understanding its intermolecular interactions. nih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For 3-Bromo-4-butoxy-5-methoxybenzaldehyde, these regions would be concentrated around the oxygen atoms of the aldehyde, methoxy, and butoxy groups.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the aldehyde proton.

Green/Yellow Regions: Represent areas of neutral or intermediate potential, generally found over the carbon framework of the aromatic ring.

The MEP map for 3-Bromo-4-butoxy-5-methoxybenzaldehyde would highlight the electronegative carbonyl oxygen as a primary site for hydrogen bond acceptance, a key interaction in many ligand-protein binding events.

Conformational Analysis and Molecular Dynamics Simulations

While docking and quantum calculations provide static pictures, conformational analysis and molecular dynamics simulations explore the dynamic nature of molecules.

Conformational analysis of 3-Bromo-4-butoxy-5-methoxybenzaldehyde involves studying the different spatial arrangements of its atoms that result from rotation around single bonds. Key torsional angles include the rotation of the aldehyde group relative to the plane of the benzene ring and the rotations within the flexible butoxy chain. The presence of bulky substituents like bromine and the butoxy group adjacent to the aldehyde can create steric hindrance, influencing the preferred conformation. researchgate.net Studies on similar ortho-substituted benzaldehydes have investigated the interplanar angle between the formyl group and the aromatic ring to determine the most stable conformer. researchgate.net

| Bond for Rotation | Description | Influencing Factors |

|---|---|---|

| Aryl C–CHO | Orientation of the aldehyde group relative to the ring | Steric hindrance from ortho-substituents (Bromo, Butoxy) |

| Aryl C–O (Butoxy) | Orientation of the butoxy group | Steric hindrance, electronic effects |

| O–CH2 (Butoxy) | Conformation of the alkyl chain | Intramolecular van der Waals interactions |

| CH2–CH2 (Butoxy) | Conformation of the alkyl chain | Intramolecular van der Waals interactions |

Molecular dynamics (MD) simulations could further investigate the behavior of this molecule over time, either in solution or when bound to a protein like tubulin. An MD simulation would model the movements and vibrations of all atoms in the system, providing insights into the stability of the predicted binding pose from docking studies. It can reveal how the ligand and protein adapt to each other's presence and the role of solvent molecules in the binding event, offering a more complete and dynamic understanding of the ligand-protein interaction.

Exploration of Preferred Conformational States

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The exploration of preferred conformational states, or conformers, provides insight into the shapes a molecule is most likely to adopt and, consequently, how it might interact with a biological target. For 3-bromo-4-butoxy-5-methoxybenzaldehyde, conformational analysis primarily focuses on the rotational freedom around the single bonds connecting the butoxy and methoxy groups to the benzaldehyde ring.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the rotation around these bonds. The resulting low-energy conformations represent the most stable and probable shapes of the molecule. Key factors influencing the conformational preference include steric hindrance between adjacent groups and potential intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions.

Table 1: Hypothetical Torsional Dihedral Angles for Low-Energy Conformers of 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Conformer | Dihedral Angle 1 (C-C-O-C of butoxy) | Dihedral Angle 2 (C-C-O-C of methoxy) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 178.5° | -2.1° | 0.00 |

| B | -85.2° | 179.3° | 1.25 |

This data is illustrative and represents plausible outcomes from conformational analysis.

Assessment of Ligand-Target Complex Stability over Time

Once a potential biological target for a molecule is identified, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-target complex over time. nih.gov This computational technique simulates the movements and interactions of atoms and molecules, providing a dynamic view of how a ligand, such as a derivative of 3-bromo-4-butoxy-5-methoxybenzaldehyde, interacts with its protein target at the atomic level. nih.gov

The process begins with molecular docking, which predicts the preferred binding orientation of the ligand within the active site of the target protein. nih.gov The resulting complex is then subjected to an MD simulation, where the system's trajectory is calculated over a period of time, typically nanoseconds to microseconds. The stability of the complex is evaluated by analyzing various parameters throughout the simulation.

One key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will typically show the RMSD values leveling off after an initial equilibration period, indicating that the ligand remains bound in a consistent orientation. nih.gov Other analyses include monitoring hydrogen bond formation and breakage between the ligand and protein, as well as calculating the binding free energy to quantify the strength of the interaction. These simulations are instrumental in validating docking results and understanding the dynamic behavior that governs ligand recognition and binding. nih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a 3-Bromo-4-butoxy-5-methoxybenzaldehyde Derivative-Target Complex

| Simulation Parameter | Value/Description |

|---|---|

| Software | GROMACS |

| Force Field | CHARMM27 |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

In Silico Prediction of Molecular Properties for Biological Relevance

Beyond conformational analysis and interaction stability, computational methods are widely used to predict the molecular properties of a compound that are crucial for its biological relevance, particularly in the context of drug development. These properties are often grouped under the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. researchgate.net

In silico tools can predict a range of physicochemical properties that influence a molecule's ADME profile. For 3-bromo-4-butoxy-5-methoxybenzaldehyde, these predictions can guide its chemical modification to improve its drug-like characteristics. For instance, Lipinski's Rule of Five is a commonly used guideline to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Furthermore, computational models can predict potential toxicological liabilities of a compound by identifying structural alerts that are associated with adverse effects. Predictions of properties such as blood-brain barrier permeability and interaction with metabolic enzymes like cytochrome P450s can also be made. researchgate.net These predictions help in prioritizing compounds for further experimental testing and in identifying potential issues early in the drug discovery process. dergipark.org.tr

Table 3: Predicted Physicochemical and ADME Properties for 3-Bromo-4-butoxy-5-methoxybenzaldehyde

| Property | Predicted Value | Biological Relevance |

|---|---|---|

| Molecular Weight | 287.14 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 3.5 | Lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 0 | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Adherence to Lipinski's Rule of Five |

| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |

This data is for illustrative purposes and based on typical in silico predictions.

Future Research Trajectories and Academic Prospects for 3 Bromo 4 Butoxy 5 Methoxybenzaldehyde

Expansion of the Synthetic Scope for Novel Analogues

A primary avenue for future research lies in the expansion of the synthetic scope to generate a diverse library of novel analogues of 3-Bromo-4-butoxy-5-methoxybenzaldehyde. The development of efficient and versatile synthetic methodologies is crucial for exploring the structure-activity relationships (SAR) of this chemical scaffold. One-pot synthesis and tandem reactions, for instance, offer a time- and cost-effective approach to creating derivatives without the need for isolating intermediates. liberty.edu Methodologies such as a two-step, one-pot reduction/cross-coupling procedure can be employed to introduce a variety of alkyl and aryl substituents onto the benzaldehyde (B42025) core. rug.nlresearchgate.netacs.org

Further synthetic exploration could involve modifications at several key positions:

Variation of the Alkoxy Group: The butoxy group can be replaced with a range of other alkoxy groups of varying chain lengths and branching to probe the impact of lipophilicity and steric bulk on biological activity.

Modification of the Methoxy (B1213986) Group: The methoxy group could be demethylated to a hydroxyl group, which is known to be important for the biological activity of many phenolic compounds, or converted to other ether linkages.

Substitution on the Aromatic Ring: The bromine atom can be replaced with other halogens (chlorine, fluorine) or other functional groups to modulate the electronic properties of the ring. Additionally, further substitution on the aromatic ring could be explored.

Derivatization of the Aldehyde Functionality: The aldehyde group itself is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of imines, oximes, hydrazones, and other derivatives, each with potentially unique biological profiles.

These synthetic endeavors will be instrumental in generating a comprehensive library of compounds for biological screening and the development of potent and selective therapeutic agents.

Deeper Mechanistic Understanding of Biological Effects

Substituted benzaldehydes are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.commdpi.comnih.govacs.org A critical future research direction will be to elucidate the specific biological targets and mechanisms of action of 3-Bromo-4-butoxy-5-methoxybenzaldehyde and its novel analogues.

Initial studies should focus on screening for a variety of biological activities. For instance, the antioxidant potential can be investigated through assays that measure the compound's ability to scavenge free radicals and protect cells from oxidative damage. nih.govmdpi.comnih.gov The anti-inflammatory properties can be assessed by examining the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways. mdpi.com

Furthermore, given that some benzaldehyde derivatives act as enzyme inhibitors, it would be pertinent to investigate the inhibitory potential of this compound against various enzymes, such as tyrosinase and aldehyde dehydrogenases. nih.govnih.gov A deeper mechanistic understanding will not only reveal the therapeutic potential of this scaffold but also guide the rational design of more potent and selective analogues.

Development of Advanced Computational Models for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of new drug candidates. beilstein-journals.orgmdpi.com Future research on 3-Bromo-4-butoxy-5-methoxybenzaldehyde should leverage these computational approaches for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a correlation between the structural features of the synthesized analogues and their biological activities. mdpi.com This will allow for the development of predictive models that can guide the synthesis of new compounds with enhanced potency.

Molecular docking simulations can be utilized to predict the binding modes of these compounds within the active sites of potential biological targets. nih.govbeilstein-journals.org This will provide valuable insights into the key interactions that govern molecular recognition and can inform the design of analogues with improved binding affinity and selectivity. The integration of computational and experimental approaches will create a synergistic workflow, accelerating the discovery of promising drug candidates.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, multiple targets," or polypharmacology, is gaining increasing traction in the treatment of complex multifactorial diseases. nih.govnih.gov The substituted benzaldehyde scaffold, with its potential to interact with multiple biological targets, is an attractive starting point for the development of multi-target directed ligands (MTDLs).

Future research should explore the possibility that 3-Bromo-4-butoxy-5-methoxybenzaldehyde and its derivatives can modulate multiple targets relevant to a specific disease. For example, in the context of neurodegenerative diseases, a single compound might be designed to inhibit key enzymes, reduce oxidative stress, and modulate inflammatory pathways. nih.gov This multi-pronged approach could offer superior therapeutic efficacy compared to single-target agents. The design and synthesis of MTDLs based on this scaffold represents a promising and innovative research direction.

Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. rroij.com To fully realize the therapeutic potential of 3-Bromo-4-butoxy-5-methoxybenzaldehyde, future research should be conducted through synergistic collaborations between experts in various fields.

Organic chemists will be essential for the design and synthesis of novel analogues. liberty.edu Pharmacologists and biochemists will be needed to conduct comprehensive biological evaluations and elucidate mechanisms of action. rroij.com Computational chemists will play a crucial role in developing predictive models and guiding lead optimization. beilstein-journals.org

Establishing research networks and fostering communication between these disciplines will be paramount to the success of this research endeavor. leibniz-gemeinschaft.de Such collaborative initiatives will not only accelerate the pace of discovery but also provide a rich training ground for the next generation of scientists in the field of medicinal chemistry.

Q & A

Q. Q1. What are the optimized synthetic routes for 3-Bromo-4-butoxy-5-methoxybenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a substituted benzaldehyde precursor. For example, bromination of 4-butoxy-5-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under inert conditions. Solvents like dichloromethane or carbon tetrachloride are used at controlled temperatures (20–40°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde:NBS) and exclusion of moisture to minimize side reactions like hydrolysis . Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and purity .

Q. Q2. What spectroscopic methods are recommended for characterizing 3-Bromo-4-butoxy-5-methoxybenzaldehyde?

Key techniques include:

- NMR : and NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) and bromine’s deshielding effects on adjacent carbons.

- IR : Stretching frequencies for aldehyde (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅BrO₃ at ~287.02 m/z) and isotopic patterns consistent with bromine .

Q. Q3. What safety protocols are critical when handling 3-Bromo-4-butoxy-5-methoxybenzaldehyde?

- Skin/Eye Contact : Immediate flushing with water (15+ minutes) and medical consultation due to unstudied toxicological profiles .

- Inhalation/Ingestion : Use fume hoods, and avoid ingestion; no established occupational exposure limits, but treat as a potential irritant .

- Storage : Airtight containers in dry, ventilated areas away from oxidizers or reducing agents .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reaction outcomes during nucleophilic substitution of the bromine moiety?

Contradictions in substitution efficiency (e.g., using NaOMe vs. KOtBu) may arise from steric hindrance from the butoxy and methoxy groups. Kinetic studies under varying conditions (solvent polarity, temperature) can clarify mechanistic pathways. For instance, polar aprotic solvents (DMF, THF) favor SN2 mechanisms, while bulky nucleophiles may require elevated temperatures (60–80°C) . HPLC or GC-MS can quantify by-products like elimination products (e.g., alkene formation) to refine reaction conditions .

Q. Q5. What strategies mitigate competing side reactions during oxidation or reduction of the aldehyde group?

- Oxidation : Use mild agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids. Competitive bromine displacement can occur with strong acids (e.g., CrO₃); thus, pH control (neutral to slightly acidic) is critical .

- Reduction : NaBH₄ in methanol selectively reduces the aldehyde to alcohol without affecting bromine. LiAlH₄ may require low temperatures (−20°C) to prevent ether cleavage .

Q. Q6. How does the electronic influence of substituents (butoxy, methoxy, bromine) affect electrophilic aromatic substitution (EAS) reactivity?

The methoxy group is a strong ortho/para-directing, electron-donating group, while bromine is weakly deactivating (meta-directing). Computational studies (DFT) suggest the butoxy group’s electron-donating nature dominates, directing EAS to the para position relative to itself. Experimental validation via nitration or sulfonation can map regioselectivity .

Q. Q7. What are the applications of 3-Bromo-4-butoxy-5-methoxybenzaldehyde in medicinal chemistry, and how does it compare to analogs?

It serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Compared to 3-Bromo-2-methoxy-5-methylbenzaldehyde (), the butoxy group enhances lipophilicity, improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies can optimize substituents for target binding .

Q. Q8. How can researchers address discrepancies in reported melting points or solubility data?

Variations may stem from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethanol vs. hexane) followed by DSC analysis can identify stable polymorphs. Solubility should be measured in buffered solutions (pH 7.4) for biological relevance .

Methodological and Data Analysis Questions

Q. Q9. What computational tools are recommended for predicting the reactivity of 3-Bromo-4-butoxy-5-methoxybenzaldehyde?

Q. Q10. How should researchers design experiments to explore the compound’s potential in catalytic applications?

- Ligand Design : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor turnover frequency (TOF) and compare with ligands lacking the butoxy group.

- Mechanistic Probes : Isotope labeling (e.g., deuterated aldehydes) to track kinetic isotope effects in rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.